
(+)-O-DesMethyl TraMadol-D6
Overview
Description
(+)-O-DesMethyl TraMadol-D6 is a deuterated analog of O-DesMethyl Tramadol, a major active metabolite of the analgesic drug tramadol. This compound is often used in pharmacokinetic studies and as an internal standard in mass spectrometry due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms, providing a distinct mass difference that aids in the accurate quantification of tramadol and its metabolites in biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-O-DesMethyl TraMadol-D6 typically involves the deuteration of O-DesMethyl Tramadol. The process begins with the preparation of O-DesMethyl Tramadol, which is achieved through the demethylation of tramadol. This is followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Demethylation of Tramadol: Using reagents such as boron tribromide or other demethylating agents.
Deuteration: Employing deuterated reagents like deuterated methanol or deuterated chloroform under controlled conditions to replace hydrogen atoms with deuterium.
Chemical Reactions Analysis
Types of Reactions
(+)-O-DesMethyl TraMadol-D6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Undergoes nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of tramadol, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-O-DesMethyl TraMadol-D6 is widely used in scientific research, particularly in:
Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of tramadol and its metabolites.
Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of tramadol in biological samples.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacological properties of tramadol.
Industry: Utilized in the quality control and standardization of tramadol formulations.
Mechanism of Action
(+)-O-DesMethyl TraMadol-D6 exerts its effects primarily through its interaction with opioid receptors and inhibition of serotonin and norepinephrine reuptake. The molecular targets include:
Opioid Receptors: Binds to µ-opioid receptors, leading to analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: Inhibits the reuptake of these neurotransmitters, enhancing their levels in the synaptic cleft and contributing to pain relief.
Comparison with Similar Compounds
Similar Compounds
O-DesMethyl Tramadol: The non-deuterated analog, which is also an active metabolite of tramadol.
Tramadol: The parent compound, widely used as an analgesic.
N-DesMethyl Tramadol: Another metabolite of tramadol with distinct pharmacological properties.
Uniqueness
(+)-O-DesMethyl TraMadol-D6 is unique due to its deuterium labeling, which provides advantages in analytical applications, such as improved accuracy in mass spectrometry and reduced interference from endogenous compounds. This makes it a valuable tool in pharmacokinetic studies and analytical chemistry.
Biological Activity
Introduction
(+)-O-DesMethyl TraMadol-D6, a deuterated analog of O-desmethyltramadol, is a significant metabolite of tramadol, a widely used analgesic. Understanding its biological activity involves exploring its pharmacodynamics, receptor interactions, and clinical implications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound primarily exerts its analgesic effects through interaction with the μ-opioid receptor (MOR). Studies indicate that O-desmethyltramadol has a substantially higher affinity for MOR compared to tramadol itself, with a reported affinity approximately 700-fold greater . This interaction underlies its role as a key contributor to the analgesic efficacy of tramadol.
Receptor Interaction Studies
Research has demonstrated that (+)-O-desmethyl tramadol significantly inhibits type-1 muscarinic (M1) receptor activity. In a study utilizing the Xenopus oocyte expression system, it was found that this compound inhibited acetylcholine-induced currents in M1 receptors with an IC50 value of approximately 2 µM. Conversely, it showed minimal effect on M3 receptors . This selective inhibition suggests potential pathways through which this compound may modulate pain and other neurological functions.
Comparative Activity with Other Metabolites
The biological activity of (+)-O-desmethyl tramadol can be contrasted with its N-desmethyl counterpart. While N-desmethyltramadol exhibits weak affinity for opioid receptors and limited monoamine reuptake inhibition, O-desmethyltramadol is primarily responsible for the analgesic effects attributed to tramadol .
Variability in Response
Clinical studies highlight significant interindividual variability in response to tramadol and its metabolites, particularly due to genetic polymorphisms in the CYP2D6 enzyme responsible for metabolizing tramadol to O-desmethyltramadol. Patients classified as poor metabolizers often require higher doses for effective pain relief compared to extensive metabolizers . This variability underscores the importance of personalized medicine in opioid prescribing.
Case Studies
One notable case involved patients undergoing pain management who were identified as poor metabolizers of CYP2D6. These patients reported inadequate pain control despite standard dosing regimens, necessitating adjustments and alternative therapies . Such findings reinforce the need for genetic testing in optimizing tramadol therapy.
Table 1: Affinity and Activity Comparisons
Compound | μ-opioid Receptor Affinity | M1 Receptor IC50 (µM) | Clinical Significance |
---|---|---|---|
This compound | High (700-fold > Tramadol) | 2 | Primary analgesic effect |
N-Desmethyl Tramadol | Low | Not applicable | Minimal analgesic activity |
Tramadol | Moderate | Not applicable | Pro-drug; requires metabolism |
Table 2: CYP2D6 Polymorphism Impact on Drug Metabolism
Genotype | Metabolism Rate | Clinical Outcome |
---|---|---|
Extensive Metabolizer | Normal | Effective pain relief at standard doses |
Poor Metabolizer | Reduced | Increased dosage required; inadequate relief |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying (+)-O-DesMethyl Tramadol-D6 in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., tramadol-d6) to enhance precision. Validate methods according to FDA/EMA guidelines for selectivity, sensitivity (LOQ ≤ 1 ng/mL), and matrix effects. Enantioselective separation is critical due to stereospecific metabolism; chiral columns (e.g., Chiralpak® AD) or derivatization agents can resolve (+)- and (−)-enantiomers .
- Key Considerations : Optimize sample preparation (e.g., solid-phase extraction, protein precipitation) to minimize interference from glucuronidated metabolites .
Q. How do CYP2D6 polymorphisms influence the pharmacokinetics of this compound?
- Methodology : Conduct in vitro assays with human liver microsomes or recombinant CYP2D6 isoforms to quantify metabolic rates. Pair with in vivo studies in phenotyped cohorts (e.g., ultra-rapid vs. poor metabolizers) using sparse sampling and population pharmacokinetic modeling (NONMEM®). Measure plasma concentrations of (+)-O-desmethyl tramadol (M1) and parent tramadol to calculate metabolic ratios .
- Data Interpretation : Poor metabolizers exhibit reduced M1 formation, correlating with diminished analgesic efficacy .
Q. What are the primary metabolic pathways of this compound, and how do they impact pharmacological activity?
- Methodology : Use radiolabeled tracers (e.g., ³H-tramadol) to track hepatic metabolism via N-/O-demethylation, glucuronidation, and sulfation. Isolate metabolites via HPLC and confirm structures via NMR or high-resolution MS. Assess µ-opioid receptor binding affinity (Ki) using in vitro competitive binding assays .
- Key Findings : M1 (O-desmethyl tramadol) has 200× higher µ-opioid affinity than tramadol, but its clinical effect is limited by rapid glucuronidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported plasma concentration-time profiles of this compound across species?
- Methodology : Perform interspecies allometric scaling with correction for CYP2D6 activity differences. Use physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp®) to simulate human profiles from rodent data. Validate with microdosing trials or positron emission tomography (PET) imaging .
- Case Study : In horses, tramadol’s short half-life (1.5–2.5 hr) contrasts with humans (5–7 hr) due to faster glucuronidation; this necessitates species-specific dosing .
Q. What experimental strategies mitigate matrix effects when analyzing this compound in complex biological fluids (e.g., breast milk)?
- Methodology : Apply electromembrane extraction (EME) with supported liquid membranes (e.g., 2-nitrophenyl octyl ether) to isolate analytes from lipids and proteins. Adjust pH to 3.0 in donor phases to ionize opioids, enhancing recovery (≥80%). Cross-validate with microextraction by packed sorbent (MEPS) .
- Data Contradictions : EME outperforms protein precipitation in breast milk but requires stringent control of voltage (≤50 V) to avoid Joule heating .
Q. How do enantiomeric interactions between (+)- and (−)-O-DesMethyl Tramadol-D6 affect in vivo pharmacodynamics?
- Methodology : Administer pure enantiomers and racemates in animal models (e.g., tail-flick test) to compare analgesic ED₅₀. Use knockout mice (e.g., MOR⁻/⁻) to isolate opioid vs. monoaminergic mechanisms. Pair with microdialysis to measure serotonin/norepinephrine levels in the CNS .
- Contradictions : (+)-M1 shows higher µ-opioid affinity, but (−)-tramadol inhibits serotonin reuptake more potently, complicating dose-response interpretations .
Q. Methodological Best Practices
- Experimental Design : Include negative controls (e.g., CYP2D6 inhibitors like quinidine) to confirm metabolic pathways .
- Data Analysis : Use nonlinear mixed-effects models to account for inter-individual variability in pharmacokinetic studies .
- Safety Protocols : Follow GHS guidelines for handling this compound, including PPE (nitrile gloves, respirators) and waste disposal via chemical incineration .
Properties
IUPAC Name |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-YATKDSQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344847 | |
Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261393-87-6 | |
Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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